1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
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Overview
Description
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a pyrrolidine ring and a 4-fluorophenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, specifically at the G1/S transition and the S phase . This disruption prevents the cancer cells from dividing and proliferating .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . CDK2 is responsible for the progression of cells from the G1 phase to the S phase and through the S phase . By inhibiting CDK2, the compound prevents this progression, causing the cells to arrest in the G1 phase . This cell cycle arrest leads to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Specifically, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine interacts with other kinases and signaling proteins, modulating various cellular pathways.
Cellular Effects
The effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine on different cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDK2 and other kinases involved in cell proliferation . This leads to a decrease in cell viability and an increase in programmed cell death. Furthermore, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, altering gene expression and cellular metabolism. These changes result in reduced cell growth and enhanced sensitivity to chemotherapeutic agents.
Molecular Mechanism
The molecular mechanism of action of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine involves several key steps. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions with specific amino acid residues . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets required for cell cycle progression. Additionally, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine modulates the activity of other kinases and signaling proteins, leading to changes in gene expression and cellular function. These molecular interactions contribute to the compound’s anticancer and anti-proliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in the development of resistance mechanisms, necessitating combination therapies to maintain efficacy.
Dosage Effects in Animal Models
The effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.
Metabolic Pathways
3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound also affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various subcellular compartments, including the nucleus and cytoplasm. The distribution of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine plays a critical role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and DNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. In the nucleus, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects on gene expression and cell cycle regulation, contributing to its anticancer properties.
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the condensation of an aminopyrazole with a β-enaminone derivative under controlled conditions, often using microwave irradiation to enhance the reaction efficiency.
Introduction of the 4-fluorophenyl group: This step is achieved through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound is reacted with the pyrazolo[1,5-a]pyrimidine intermediate.
Formation of the pyrrolidine ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring, completing the synthesis of this compound.
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and have been investigated for their biological activities.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWUBXMUOHDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.